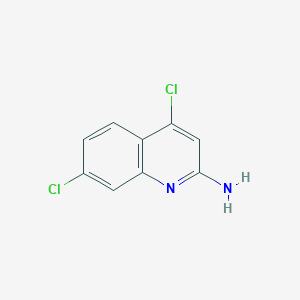

2-Amino-4,7-dichloroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,7-dichloroquinoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Amino-4,7-dichloroquinoline

The synthesis of this compound typically involves the chlorination of quinoline derivatives. The compound can be synthesized through several methods, including:

- Condensation Reactions : The initial step often involves the condensation of an appropriate aniline derivative with oxaloacetic acid under acidic conditions to form an imine, which is then cyclized to produce the quinoline structure.

- Chlorination : Subsequent chlorination introduces the dichloro substituents at the 4 and 7 positions of the quinoline ring, yielding the desired compound .

Antimalarial Properties

This compound serves as a crucial intermediate in the synthesis of various antimalarial drugs like chloroquine and hydroxychloroquine. Its pharmacological profile includes:

- Activity Against Plasmodium Species : This compound exhibits significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Studies have reported IC50 values as low as 6.7 nM for sensitive strains and 8.5 nM for resistant strains .

- Mechanism of Action : The compound is believed to interfere with heme detoxification in malaria parasites, leading to their death. It also shows potential for development into new therapeutic agents targeting malaria due to its favorable absorption and distribution properties .

Insecticidal Applications

Recent studies have highlighted the insecticidal properties of this compound derivatives against mosquito vectors responsible for transmitting malaria and dengue fever:

- Larvicidal Activity : The compound has shown significant larvicidal effects against Anopheles stephensi and Aedes aegypti, with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL depending on the life stage of the mosquito .

- Pupicidal Effects : In addition to larvicidal properties, it has demonstrated efficacy against pupae stages, indicating its potential use in vector control strategies .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties:

- Activity Against Dengue Virus : The compound has been shown to inhibit dengue virus serotype 2 (DENV-2) effectively in vitro, with minimal toxicity to host cells at therapeutic concentrations .

- Potential Against Other Viruses : Its structural similarity to other antiviral agents suggests that it might be repurposed or modified for efficacy against various viral infections, including coronaviruses .

Summary of Pharmacological Properties

| Property | Value/Effect |

|---|---|

| Antiplasmodial Activity | IC50 = 6.7 nM (CQ-s), 8.5 nM (CQ-r) |

| Larvicidal Activity | Lethal concentration: 4.408 µM/mL - 10.669 µM/mL |

| Pupicidal Activity | Significant efficacy against pupae |

| Antiviral Activity | Effective against DENV-2 with low toxicity |

Eigenschaften

Molekularformel |

C9H6Cl2N2 |

|---|---|

Molekulargewicht |

213.06 g/mol |

IUPAC-Name |

4,7-dichloroquinolin-2-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H,(H2,12,13) |

InChI-Schlüssel |

QDJRRGKJFMMTQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.